molecular formula C7H13NO3 B13140587 3-(Diethylamino)-3-oxopropanoic acid CAS No. 51149-20-3

3-(Diethylamino)-3-oxopropanoic acid

Cat. No.: B13140587
CAS No.: 51149-20-3
M. Wt: 159.18 g/mol
InChI Key: GDRRULULMXTYOY-UHFFFAOYSA-N
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Description

Conceptual Framework of β-Oxoamides and Their Significance in Modern Organic Synthesis

β-Oxoamides, also referred to as β-keto amides, are organic compounds characterized by a ketone functional group at the β-position relative to an amide. This structural arrangement imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. The presence of multiple nucleophilic and electrophilic sites within their molecular structures allows them to serve as versatile building blocks for the construction of a wide array of complex molecules, particularly heterocyclic compounds. google.com

The synthetic utility of β-oxoamides is demonstrated in their application in multicomponent reactions, where their diverse reactive sites can be strategically employed to form multiple chemical bonds in a single operation. google.com They are key precursors in the synthesis of five- and six-membered heterocycles such as pyridones, quinolines, and pyrazoles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. google.com The reactivity of the β-oxoamide moiety can be finely tuned by the substituents on the amide nitrogen and the carbon backbone, allowing for a high degree of control in synthetic transformations.

The Position of N,N-Diethylmalonamic Acid as a Versatile Synthon Derived from Malonic Acid

N,N-Diethylmalonamic acid is a direct derivative of malonic acid, a dicarboxylic acid that serves as a fundamental building block in organic synthesis. The synthetic versatility of malonic acid and its esters, such as diethyl malonate, stems from the reactivity of the central methylene (B1212753) group, which is flanked by two carbonyl groups. wikipedia.orgnih.gov This acidity allows for easy deprotonation to form a stable enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, most notably the malonic ester synthesis for the preparation of substituted acetic acids. uobabylon.edu.iq

N,N-Diethylmalonamic acid can be conceptualized as a mono-amide derivative of malonic acid. The presence of the diethylamino group modifies the electronic and steric properties of the molecule compared to its parent dicarboxylic acid or diester. This modification can influence its reactivity in condensation reactions and its utility as a synthon. For instance, in reactions like the Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, malonic acid and its derivatives are key components. wikipedia.org The specific use of N,N-dialkylmalonamic acids in such reactions allows for the introduction of an amide functionality into the final product, which is a common feature in many biologically active molecules.

Historical Development and Current Research Landscape Pertaining to Malonamic Acid Derivatives

The history of malonamic acid derivatives is intrinsically linked to the discovery and exploration of malonic acid itself. Malonic acid was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. uobabylon.edu.iq The subsequent development of synthetic methods for malonic acid and its esters, such as diethyl malonate, paved the way for the preparation of a vast number of derivatives, including malonamic acids.

Historically, research into malonic acid derivatives was heavily driven by their application in the synthesis of barbiturates, a class of central nervous system depressants. britannica.com The condensation of a disubstituted diethyl malonate with urea (B33335) is the classic route to these compounds. While the direct involvement of N,N-Diethylmalonamic acid in early barbiturate (B1230296) synthesis is not prominently documented, the underlying chemistry of malonic acid derivatives was central to this field.

The current research landscape for malonamic acid derivatives is broad and multifaceted. Researchers continue to explore new synthetic methodologies for their preparation and to uncover novel applications. For instance, methods for the stereoselective synthesis of substituted malonic acid half-esters, which are closely related to malonamic acids, are being developed to facilitate the synthesis of enantiomerically pure compounds. nih.gov Furthermore, malonic acid derivatives are being investigated for their potential in medicinal chemistry, with recent studies exploring their use as inhibitors of enzymes such as CD73, a target for cancer immunotherapy. nih.gov The ongoing exploration of the reactivity and applications of malonamic acids and their derivatives underscores their continued importance in the field of organic chemistry.

Interactive Data Table: Properties of Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Key Features
Malonic AcidC₃H₄O₄104.06Parent dicarboxylic acid. wikipedia.org
Diethyl MalonateC₇H₁₂O₄160.17Common synthetic intermediate. wikipedia.org
N,N-Diethylmalonamic acidC₇H₁₃NO₃159.18The subject of this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51149-20-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-(diethylamino)-3-oxopropanoic acid

InChI

InChI=1S/C7H13NO3/c1-3-8(4-2)6(9)5-7(10)11/h3-5H2,1-2H3,(H,10,11)

InChI Key

GDRRULULMXTYOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CC(=O)O

Origin of Product

United States

Advanced Methodologies for the Synthesis of N,n Diethylmalonamic Acid and Analogous β Oxoamides

Direct Amidation Strategies for Malonic Acid Derivatives

Direct amidation involves the formation of an amide bond by reacting a carboxylic acid derivative with an amine. For a dicarboxylic acid like malonic acid, the primary challenge is achieving selective mono-amidation to produce the desired malonamic acid without significant formation of the corresponding diamide.

Reagent-Controlled Amide Bond Formation in N,N-Diethylmalonamic Acid Synthesis

The selective synthesis of N,N-Diethylmalonamic acid can be achieved by the careful selection of coupling reagents that activate one carboxylic acid group of a malonic acid derivative for reaction with diethylamine (B46881). A variety of coupling reagents, traditionally used in peptide synthesis, can be adapted for this purpose. researchgate.net These include carbodiimides, phosphonium (B103445) salts, and imidazolium-based reagents.

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation. peptide.comuni-kiel.de They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. nih.govbachem.com To enhance efficiency and minimize side reactions like racemization (in chiral substrates), additives such as 1-Hydroxybenzotriazole (HOBt) are often employed. peptide.com The reaction stoichiometry and conditions can be optimized to favor the mono-adduct.

Another effective reagent is 1,1'-Carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an acylimidazolide intermediate. uni-kiel.de This intermediate is sufficiently reactive towards amines to form the amide under mild conditions.

A specific strategy for achieving selectivity involves the reaction of a malonic acid dialkyl ester with an aniline (B41778) in the presence of an alkali alcoholate, which surprisingly yields the high-purity mono-ester mono-anilide. google.com This method relies on the in-situ formation of the anilide salt, which then reacts with the ester. A similar principle can be applied to the synthesis with diethylamine. By starting with a malonic acid monoester (a malonic acid half oxyester, or MAHO), one of the carboxyl groups is protected, directing the amidation to the free carboxylic acid.

Table 1: Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive/Base Typical Solvent Key Feature
DCC (Dicyclohexylcarbodiimide) HOBt, DMAP CH₂Cl₂ By-product (DCU) is insoluble. bachem.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt, DIPEA Acetonitrile, CH₂Cl₂ Water-soluble by-product, facilitating workup. nih.gov
CDI (1,1'-Carbonyldiimidazole) Et₃N THF Forms a reactive acylimidazolide intermediate. nih.gov
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) DIPEA, NMM DMF, CH₂Cl₂ High coupling rates with minimal side reactions. bachem.com

Utilization of Malonic Anhydride (B1165640) and Malonyl Halides in β-Oxoamide Construction

Employing more reactive derivatives of malonic acid, such as anhydrides and halides, provides an alternative route to β-oxoamides. These activated intermediates react readily with amines, often without the need for additional coupling reagents.

Malonyl halides, particularly malonyl chloride, are highly reactive acylating agents. psu.edu The reaction with diethylamine must be carefully controlled, typically by using low temperatures and precise stoichiometry (e.g., one equivalent of the amine) to prevent the formation of the N,N,N',N'-tetraethylmalonamide. The high reactivity makes this a rapid method for forming the amide bond.

Malonic anhydrides are also effective precursors for the synthesis of malonamic acids. The reaction of a malonic anhydride with an amine is a facile process that leads to the selective formation of the monoamide derivative. google.com This reactivity is analogous to the ring-opening of other cyclic anhydrides, like maleic anhydride, by amines, which proceeds efficiently to give the corresponding mono-acid, mono-amide product. cdnsciencepub.comzbaqchem.comlibretexts.org This approach is advantageous as it selectively yields the desired product due to the intramolecular nature of the second potential reaction site being a less reactive carboxylate salt after the initial ring-opening.

Table 2: Synthesis via Activated Malonic Acid Derivatives

Malonic Acid Derivative Amine Typical Conditions Product Reference
Malonic Anhydride R₂NH Inert solvent, low to ambient temperature Malonic acid monoamide google.com
Malonyl Dichloride R₂NH (1 equiv.) Inert solvent (e.g., ether, CH₂Cl₂), low temperature (e.g., 0 °C) Malonic acid monoamide chloride psu.edu

Synthetic Routes via Functionalization of Precursor Ketones or Amides

Beyond the direct coupling of malonic acid derivatives, N,N-Diethylmalonamic acid can be synthesized by forming key bonds on other precursor molecules. These strategies involve either the formation of the C(1)-N amide bond on a different scaffold or the construction of the C(1)-C(2) carbon-carbon bond.

C(1)-N Bond Forming Approaches for N,N-Diethylmalonamic Acid

This approach encompasses methods where the amide bond is formed from precursors that are not directly derived from malonic acid. One such strategy is the mono-amidation of a β-keto ester. For instance, ethyl acetoacetate (B1235776) can be a starting point. While more complex, this could involve selective hydrolysis of the ester followed by amidation, or a transamidation reaction where an existing amide is exchanged. These routes are generally less direct than those starting from malonic acid derivatives but can be useful when specific precursors are more readily available.

Another potential route involves the acylation of diethylamine with a ketene (B1206846) derivative. Ketenes are highly reactive and can react with amines to form amides. If a ketene bearing a carboxylic acid equivalent (such as an ester group) is used, subsequent hydrolysis would yield the target malonamic acid.

Strategies Involving C(1)-C(2) σ-Bond Construction

An alternative synthetic disconnection involves the formation of the σ-bond between the amide carbonyl carbon (C1) and the adjacent methylene (B1212753) carbon (C2). This can be achieved through the carboxylation of an N,N-diethylacetamide enolate. Amides can be deprotonated at the α-carbon using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to form an enolate. masterorganicchemistry.com This enolate is a potent carbon nucleophile.

The N,N-diethylacetamide enolate can then react with an electrophilic source of a carboxyl group. Bubbling carbon dioxide (CO₂) through the enolate solution, followed by an acidic workup, would introduce the carboxylic acid moiety, forming the C(1)-C(2) bond and yielding N,N-Diethylmalonamic acid. Alternatively, reagents like diethyl carbonate or ethyl chloroformate could be used as the electrophile, which would initially form the corresponding ethyl ester that could be subsequently hydrolyzed. This method is a powerful way to construct the β-oxoamide framework from a simple amide precursor.

Table 3: C(1)-C(2) Bond Formation via Amide Enolate Carboxylation

Precursor Reagents Intermediate Final Product

Catalytic Protocols in N,N-Diethylmalonamic Acid Synthesis

Catalytic methods for amide bond formation are highly desirable as they often offer milder reaction conditions, higher atom economy, and reduced waste compared to stoichiometric reagents. nju.edu.cn Direct thermal condensation of carboxylic acids and amines is possible but typically requires high temperatures (>160 °C) to drive off water, which can be incompatible with sensitive substrates. mdpi.com

Catalysts can facilitate this dehydration reaction under more moderate conditions. Boron-based catalysts, such as boric acid and various substituted boronic acids, have emerged as particularly effective for direct amidation. ucl.ac.uk These Lewis acidic catalysts are thought to activate the carboxylic acid by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. The reaction is typically carried out in a high-boiling solvent like toluene (B28343) with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the amide product. mdpi.comresearchgate.net

The key to applying this method for N,N-Diethylmalonamic acid synthesis is achieving selectivity for the mono-amide. Using a malonic acid monoester as the starting material would inherently direct the catalysis to the single free carboxylic acid group. Research into bifunctional catalysts and specific borate (B1201080) esters has shown promise for achieving high selectivity even with unprotected diacids or amino acids, suggesting that a well-designed catalytic system could enable the direct, selective conversion of malonic acid to N,N-Diethylmalonamic acid. mdpi.comucl.ac.uk

Table 4: Catalysts for Direct Amidation

Catalyst Type Example Co-catalyst/Conditions Proposed Mechanism Reference
Boronic Acids Phenylboronic acid DMAPO, Microwave, 200 °C Lewis acid activation of carboxyl group researchgate.net
Borate Esters B(OCH₂CF₃)₃ TAME, Dean-Stark, 86 °C Formation of reactive acyloxyborate intermediate mdpi.com
Diboron Catalysts Tetrahydroxydiboron Toluene, Reflux Activation via cyclic "B-O=C-O-B" complex researchgate.net

Organocatalysis and Other Non-Metal Catalyzed Systems

Organocatalysis has emerged as a vital field in synthesis, avoiding the cost and potential toxicity of transition metals. For amide synthesis, boron-based catalysts are particularly effective. Boronic acids have been shown to catalyze the direct formation of amides from carboxylic acids and amines, typically requiring the removal of water via azeotropic reflux or molecular sieves. acs.org

A highly effective non-metal reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. This reagent facilitates the condensation of a wide variety of carboxylic acids and amines under mild conditions. nih.gov The reaction is believed to proceed through the formation of an acyloxyborate intermediate, which is then susceptible to nucleophilic attack by the amine. An advantage of this method is the often simple workup, where byproducts can be removed by filtration through commercially available resins, avoiding aqueous extraction or chromatography. acs.orgnih.gov This system has been successfully applied to the coupling of N-protected amino acids with minimal racemization. nih.gov

Catalyst/ReagentAcid SubstrateAmine SubstrateConditionsYield
(Thiophen-2-ylmethyl)phenyl)boronic acidAromatic & Aliphatic AcidsPrimary & Secondary AminesRoom TemperatureGood
B(OCH₂CF₃)₃N-Boc-PhenylalaninePyrrolidineTHF, Room Temp84% nih.gov
B(OCH₂CF₃)₃4-Nitrobenzoic AcidBenzylamineTHF, Room Temp98% nih.gov
B(OCH₂CF₃)₃Adipic AcidMorpholine (2 eq.)THF, Room Temp96% (diamide) nih.gov

Environmentally Conscious Synthesis of N,N-Diethylmalonamic Acid

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable methods for amide bond formation. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials compared to conventional synthetic routes.

Solvent-Free and Microwave-Enhanced Preparative Techniques

Microwave-assisted organic synthesis has become a cornerstone of green chemistry by dramatically reducing reaction times from hours to minutes. Microwave heating increases the kinetic energy of molecules through direct interaction with microwave radiation, leading to rapid temperature increases and enhanced reaction rates.

This technique is highly applicable to amide synthesis. The direct thermal condensation of carboxylic acids and amines can be performed under solvent-free ("neat") conditions with microwave irradiation. acs.org This approach is atom-economical and avoids the use of potentially hazardous solvents. For the synthesis of N,N-diethylmalonamic acid, a mixture of a malonic acid monoester and diethylamine could be irradiated with microwaves, potentially in the absence of a solvent or on a solid support, to facilitate a rapid and efficient condensation reaction.

Aqueous Medium-Based Syntheses for Improved Sustainability

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While amide formation is a condensation reaction that produces water, making an aqueous medium seem counterintuitive, several catalytic systems have been developed to overcome this challenge.

Enzymatic and biocatalytic methods are particularly well-suited for aqueous conditions. Lipases, for example, can be used for amidation, often in systems with low water content to shift the equilibrium toward amide formation. rsc.org More recently, N-acetyltransferases have been employed to couple ester substrates with various amines in aqueous environments. rsc.org Additionally, a gold-catalyzed method has been developed for the synthesis of amides from aldehydes and amines in water under mild conditions. rsc.org An iodine-ammonia water system has also been shown to convert methyl ketones directly into primary amides in an aqueous medium. organic-chemistry.org These methodologies demonstrate the feasibility of performing amide synthesis in water, significantly improving the sustainability profile of the reaction.

Solid-Phase Synthesis Applications for Peptide-Based N,N-Diethylmalonamic Acid Analogues

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique that allows for the stepwise assembly of peptide chains on an insoluble resin support. wikipedia.orgpeptide.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each coupling step. peptide.com

The incorporation of non-standard residues like N,N-diethylmalonamic acid into a peptide sequence is a key application of SPPS for creating peptidomimetics with unique structural or functional properties. To achieve this, a derivative of N,N-diethylmalonamic acid would be coupled to the resin-bound peptide chain.

The general process would involve:

Peptide Assembly: A standard peptide sequence is first assembled on a suitable resin (e.g., Rink Amide resin) using Fmoc/tBu protection strategy. wikipedia.org

N-Terminal Deprotection: The final N-terminal Fmoc protecting group is removed to expose a free amino group.

Coupling: N,N-diethylmalonamic acid, activated at its carboxylic acid terminus (e.g., as an acid chloride or with a standard peptide coupling reagent like HATU), is then introduced to react with the N-terminal amine of the peptide.

Cleavage and Deprotection: Finally, the completed peptide analogue is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

This approach allows for the precise placement of the N,N-diethylmalonamyl group at the N-terminus of a peptide, creating novel peptide-based analogues for various applications in medicinal chemistry and materials science. rsc.org

Elucidating Chemical Reactivity and Transformation Pathways of N,n Diethylmalonamic Acid

Mechanistic Studies of Active Methylene (B1212753) Group Reactivity at the α-Carbon.

The methylene group situated between the carbonyl of the amide and the carbonyl of the carboxylic acid in N,N-diethylmalonamic acid is known as an active methylene group. The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the α-protons, facilitating the formation of a carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions of the N,N-Diethylmalonamic Acid Carbanion.

The generation of a carbanion from N,N-diethylmalonamic acid, typically through the use of a suitable base, allows for subsequent alkylation and acylation reactions at the α-carbon. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

Alkylation: The carbanion of N,N-diethylmalonamic acid can react with alkyl halides in a nucleophilic substitution reaction (SN2) to form α-alkylated derivatives. The choice of base and reaction conditions is crucial to ensure efficient deprotonation without promoting side reactions. Common bases used for the deprotonation of active methylene compounds include sodium ethoxide and sodium hydride. masterorganicchemistry.com The reaction proceeds by the attack of the enolate on the alkyl halide, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The reactivity of the alkyl halide also plays a significant role, with primary alkyl halides being the most effective substrates to avoid elimination side reactions.

Acylation: Similarly, the carbanion can be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of β-keto amides. These resulting compounds are valuable intermediates in the synthesis of more complex molecules. The mechanism involves the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the acylating agent, followed by the departure of the leaving group.

Reactant 1Reactant 2ProductReaction Type
N,N-Diethylmalonamic acid carbanionAlkyl Halide (R-X)α-Alkyl-N,N-diethylmalonamic acidAlkylation
N,N-Diethylmalonamic acid carbanionAcyl Halide (R-CO-X)α-Acyl-N,N-diethylmalonamic acidAcylation

Knoevenagel Condensation and Related β-Oxoacid Transformations.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base. wikipedia.org N,N-Diethylmalonamic acid, with its active methylene group, is a suitable substrate for this transformation.

The reaction is initiated by the base-catalyzed deprotonation of the α-carbon to form the enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org When a carboxylic acid like N,N-diethylmalonamic acid is used in the presence of pyridine as a catalyst and solvent, the condensation can be followed by decarboxylation, a modification known as the Doebner modification. wikipedia.org

Aldehyde/KetoneActive Methylene CompoundCatalystProduct
BenzaldehydeN,N-Diethylmalonamic acidPiperidine/Pyridine(E)-2-benzylidene-3-(diethylamino)-3-oxopropanoic acid
AcetoneN,N-Diethylmalonamic acidPiperidine/Pyridine3-(diethylamino)-2-isopropylidene-3-oxopropanoic acid

Nitrosation and Diazo Coupling Reactions of the Methylene Moiety.

The active methylene group of N,N-diethylmalonamic acid can also undergo reactions with electrophilic nitrogen species.

Nitrosation: Reaction with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), can lead to the formation of an α-nitroso derivative. This reaction typically occurs under acidic conditions. The electrophile in this reaction is the nitrosonium ion (NO⁺), which attacks the enol form of the active methylene compound. The resulting α-nitroso compound can exist in equilibrium with its oxime tautomer.

Diazo Coupling: In the presence of a diazonium salt, the active methylene group can undergo a diazo coupling reaction. In this electrophilic substitution reaction, the aryldiazonium cation acts as the electrophile and attacks the α-carbon of the enolate of N,N-diethylmalonamic acid. This reaction results in the formation of an azo compound, which are often colored and have applications as dyes.

Chemical Transformations of the Carboxyl Functional Group in N,N-Diethylmalonamic Acid.

The carboxylic acid functional group in N,N-diethylmalonamic acid is a key site for a variety of chemical transformations, allowing for the synthesis of esters, anhydrides, and amides. These reactions typically involve the activation of the carboxyl group to enhance its electrophilicity.

Esterification and Anhydride (B1165640) Formation Processes.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water can drive it to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate ester formation under milder conditions. organic-chemistry.org

Anhydride Formation: Acid anhydrides can be synthesized from carboxylic acids. One common method involves the reaction of a carboxylate salt with an acyl chloride. For N,N-diethylmalonamic acid, this would involve converting it to its carboxylate salt and then reacting it with an appropriate acyl chloride. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures or the use of a dehydrating agent.

Strategic Amide Bond Formation for Conjugates and Oligomers.

The formation of an amide bond by reacting the carboxylic acid group of N,N-diethylmalonamic acid with an amine is a crucial transformation for creating conjugates and oligomers. This reaction generally requires the activation of the carboxylic acid.

Peptide coupling reagents are widely used for this purpose. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma, are effective for promoting amide bond formation under mild conditions with minimal side reactions. bachem.compeptide.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. youtube.com This methodology is central to the synthesis of peptides and has been extended to the creation of various molecular conjugates and oligomeric structures. The ability to selectively react the carboxylic acid in the presence of the existing amide group in N,N-diethylmalonamic acid makes it a valuable synthon for building more complex molecular architectures.

Coupling ReagentAmineProductApplication
DCC/HOBtAmino acid esterDipeptide derivativePeptide Synthesis
EDC/OxymaBioactive amineAmide conjugateBioconjugation
TiCl₄Aniline (B41778)N-phenyl-N',N'-diethylmalonamideSynthesis of complex amides d-nb.info

Reactivity and Cleavage Pathways of the N,N-Diethyl Amide Moiety.

The reactivity of the N,N-diethyl amide moiety in 3-(diethylamino)-3-oxopropanoic acid, also known as N,N-diethylmalonamic acid, is significantly influenced by the presence of the adjacent carboxylic acid group. This functionality can participate in intramolecular processes, altering the typical stability of the amide bond and enabling specific degradation and transformation pathways.

Hydrolytic Degradation and Transamidation Reactions.

Amide bonds are generally characterized by their high kinetic stability, making their cleavage through hydrolysis or transamidation challenging. Such reactions typically necessitate harsh conditions, such as high temperatures or the use of stoichiometric reagents. wikipedia.org

Hydrolytic Degradation: The hydrolysis of the N,N-diethyl amide bond in N,N-diethylmalonamic acid can be catalyzed by either acid or base. Under acidic conditions, the reaction mechanism involves the initial protonation of the amide carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comyoutube.com The subsequent formation of a tetrahedral intermediate, followed by proton transfer and elimination of diethylamine (B46881), leads to the cleavage of the C-N bond. The final products of this reaction are malonic acid and the diethylammonium ion, as the liberated diethylamine is protonated in the acidic medium. youtube.comvedantu.com

Transamidation Reactions: Transamidation, the exchange of the amine portion of an amide with another amine, is an equilibrium process that is often thermodynamically unfavorable and slow for unactivated amides. wikipedia.orgmdpi.com However, for molecules like N,N-diethylmalonamic acid, the neighboring carboxylic acid group can act as an intramolecular catalyst. In a mechanism analogous to that observed in maleamic acids, the carboxylic acid can facilitate the formation of a transient cyclic anhydride intermediate. nih.govnih.gov This reactive intermediate is then susceptible to attack by an external amine, leading to the formation of a new amide and the regeneration of the carboxylic acid. This intramolecular pathway allows for transamidation to occur under milder conditions than would be required for a simple N,N-dialkyl amide. nih.govnih.gov Additionally, various catalysts, including boric acid and certain metal salts, have been developed to promote transamidation reactions for a range of amide substrates. mdpi.comorganic-chemistry.org

Reaction TypeTypical ConditionsKey Mechanistic FeatureProducts
Acidic Hydrolysis Aqueous acid (e.g., H₃O⁺), heatProtonation of carbonyl oxygen, nucleophilic attack by water pearson.comyoutube.comMalonic acid, Diethylammonium ion vedantu.com
Transamidation Amine, heat, +/- catalystIntramolecular catalysis via cyclic anhydride intermediate nih.govnih.govNew malonamic acid, Diethylamine

Participation in Intramolecular Cyclization Reactions.

The bifunctional nature of N,N-diethylmalonamic acid, possessing both a carboxylic acid and a tertiary amide, allows it to participate in intramolecular cyclization reactions, typically under dehydrating conditions. The reaction involves the condensation of the two functional groups to form a cyclic imide structure.

The most plausible product of such a cyclization is N,N-diethyl-2,6-piperidinedione. The mechanism for this transformation under acidic conditions would likely begin with the protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity. The oxygen atom of the amide carbonyl can then act as an intramolecular nucleophile, attacking the activated carboxyl carbon. This leads to the formation of a cyclic tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule result in the formation of the stable five-membered cyclic imide ring. While specific studies on N,N-diethylmalonamic acid are not prevalent, the principle of acid-catalyzed intramolecular cyclization of moieties containing amides or amines is a well-established synthetic strategy for creating various heterocyclic frameworks. nih.govrsc.orgresearchgate.net

Decarboxylation Processes of N,N-Diethylmalonamic Acid and Related Systems.

As a derivative of malonic acid, N,N-diethylmalonamic acid is susceptible to decarboxylation, a reaction that involves the loss of the carboxyl group as carbon dioxide. This process is a cornerstone of malonic ester synthesis and is facilitated by the presence of the second carbonyl group (in this case, the amide carbonyl) in the β-position relative to the carboxylic acid. jove.commasterorganicchemistry.com

Thermal and Acid-Catalyzed Decarboxylation Mechanisms.

The decarboxylation of malonic acid and its derivatives typically proceeds through a concerted mechanism upon heating. jove.comstackexchange.com The process is initiated by the formation of a cyclic, six-membered transition state. In this arrangement, the hydroxyl proton of the carboxylic acid is transferred to the carbonyl oxygen of the N,N-diethyl amide group. jove.commasterorganicchemistry.com

Simultaneously, the carbon-carbon bond between the carboxyl group and the α-carbon is cleaved, leading to the liberation of a molecule of carbon dioxide (CO₂) and the formation of an enol intermediate. This enol, N,N-diethyl-1-hydroxyvinylamine, rapidly tautomerizes to the more thermodynamically stable amide product, N,N-diethylacetamide. jove.com This reaction is commonly carried out by heating the malonamic acid at elevated temperatures, often above 150°C, either neat or in a high-boiling solvent. stackexchange.comscirp.org The presence of acid can catalyze the reaction, although high temperatures are generally the primary driver.

Novel Catalytic Approaches for Decarboxylation.

While thermal decarboxylation is effective, the harsh conditions required have prompted the development of milder and more efficient catalytic methods.

Microwave-Assisted Decarboxylation : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For malonic acid derivatives, it enables rapid decarboxylation under solvent-free and catalyst-free conditions, representing a significant advancement in terms of efficiency and green chemistry. scirp.org

Metal-Catalyzed Decarboxylation : Certain metal catalysts can facilitate decarboxylation under milder thermal conditions. For instance, copper-catalyzed protocols have been reported to promote the decarboxylation of malonic acid derivatives at the reflux temperature of acetonitrile. scirp.org

Reagent-Mediated Decarboxylation : Malonic acid derivatives can undergo decarboxylation at room temperature in the presence of N,N'-carbonyldiimidazole (CDI). organic-chemistry.org This method proceeds through the formation of a highly reactive carbonyl imidazole intermediate, which readily loses CO₂. organic-chemistry.org

Photoredox Catalysis : Visible-light photoredox catalysis has been applied to the hydrodecarboxylation of malonic acid derivatives. This distinct transformation results in the net replacement of the carboxylic acid group with a hydrogen atom, effectively achieving a double decarboxylation to yield a methylene synthon. nih.govacs.org

MethodCatalyst/ConditionsTemperatureKey Advantage
Thermal Neat or high-boiling solvent scirp.orgHigh (>150°C)Simple, no catalyst required
Microwave-Assisted Solvent- and catalyst-free scirp.orgHigh (achieved rapidly)Very fast, efficient, green
Copper-Catalyzed Copper salt scirp.orgModerate (e.g., refluxing MeCN)Lower temperature than thermal method
CDI-Mediated N,N'-Carbonyldiimidazole organic-chemistry.orgRoom TemperatureExceedingly mild conditions

Decarboxylative Halogenation Reactions.

Decarboxylative halogenation, or halodecarboxylation, is a transformation that converts a carboxylic acid into an organic halide with the concurrent loss of CO₂. acs.org This reaction proceeds via the generation of a carbon-centered radical intermediate, which is then trapped by a halogen atom source. acs.orgosti.gov

When applied to N,N-diethylmalonamic acid, this reaction would yield an α-halo-N,N-diethylacetamide. The process involves the single-electron oxidation of the carboxylate to form an acyloxyl radical, which rapidly expels CO₂ to generate an α-amido radical. This radical is then quenched by a halogenating agent. A variety of reagents and catalytic systems have been developed for this purpose:

Classical Reagents : The Hunsdiecker reaction, using silver salts of carboxylic acids with elemental bromine, is a classic example. More modern variations use reagents like N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination) in the presence of a catalyst. osti.gov

Catalytic Systems : Recent advances have focused on catalytic methods. Silver-catalyzed reactions have been successfully employed for decarboxylative fluorination of malonic acid derivatives. nih.gov Furthermore, copper-catalyzed photoredox methods provide a unified strategy to access a wide range of aryl halides from carboxylic acids, and these principles are applicable to the generation of alkyl halides as well. osti.govprinceton.edu

HalogenTypical Reagent(s)Product Example
Fluorine Selectfluor® (with Ag catalyst) nih.govN,N-diethyl-2-fluoroacetamide
Chlorine N-Chlorosuccinimide (NCS) osti.govN,N-diethyl-2-chloroacetamide
Bromine N-Bromosuccinimide (NBS)N,N-diethyl-2-bromoacetamide
Iodine N-Iodosuccinimide (NIS) osti.govN,N-diethyl-2-iodoacetamide

Oxidation and Reduction Chemistry of N,N-Diethylmalonamic Acid

The chemical reactivity of N,N-Diethylmalonamic acid, also known as this compound, is characterized by the presence of both a carboxylic acid and a tertiary amide functional group. These groups, along with the adjacent methylene unit, provide multiple sites for oxidative and reductive transformations. While specific research focusing exclusively on the oxidation and reduction of N,N-Diethylmalonamic acid is limited, its chemical behavior can be inferred from the well-established reactivity of related β-keto amides, malonic acid derivatives, and N,N-dialkylamides.

Oxidation Pathways

The oxidation of N,N-Diethylmalonamic acid can potentially proceed through several pathways, depending on the nature of the oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to the cleavage of carbon-carbon and carbon-nitrogen bonds, while milder or more selective reagents might target specific functional groups.

One potential transformation is the oxidative cleavage of the β-keto amide structure. Studies on similar compounds have shown that under certain oxidative conditions, the bond between the carbonyl carbon and the adjacent methylene group can be cleaved, leading to the formation of an α-keto amide. While direct experimental data for N,N-Diethylmalonamic acid is not available, this pathway represents a plausible transformation.

Furthermore, the tertiary amine functionality within the diethylamino group can be susceptible to oxidation. Electrochemical studies on N,N-dialkylamides have demonstrated that oxidation can lead to the formation of radical cations, which can then undergo further reactions, including C-N bond cleavage. mdpi.com This could potentially lead to the degradation of the N,N-diethylamino moiety.

The use of strong oxidizing agents like potassium permanganate (KMnO₄) would likely result in extensive degradation of the molecule. Permanganate is known to oxidize a wide range of organic functional groups, including carboxylic acids and compounds with activated C-H bonds. chemeurope.comquora.comquora.comlibretexts.org In acidic conditions, permanganate is a very powerful oxidant that could lead to the complete breakdown of the organic structure. quora.com

Table 1: Plausible Oxidation Products of N,N-Diethylmalonamic Acid

Oxidizing Agent CategoryPotential Reaction TypePlausible Product(s)
Mild/Selective OxidantsOxidative CleavageN,N-Diethyl-2-oxoacetamide
Electrochemical OxidationC-N Bond CleavageDiethylamine, Oxalic Acid derivatives
Strong Oxidants (e.g., KMnO₄)DegradationCarbon dioxide, Water, Nitrogen oxides

Reduction Pathways

The reduction of N,N-Diethylmalonamic acid primarily targets the carboxylic acid and amide carbonyl groups. The choice of reducing agent is crucial in determining the reaction outcome.

Reduction of the Carboxylic Acid and Amide Groups:

Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) , are capable of reducing both the carboxylic acid and the tertiary amide functionalities. The reduction of a carboxylic acid with LiAlH₄ typically yields a primary alcohol. Simultaneously, the tertiary amide would be reduced to a tertiary amine. masterorganicchemistry.comucalgary.cachemistrysteps.com Therefore, the complete reduction of N,N-Diethylmalonamic acid with LiAlH₄ is expected to yield 3-(diethylamino)propane-1-ol. The mechanism for amide reduction by LiAlH₄ involves the initial formation of a tetrahedral intermediate, followed by the elimination of an oxygen-metal species to form a transient iminium ion, which is then further reduced to the amine. ucalgary.cachemistrysteps.comyoutube.com

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids or amides under standard conditions. lumenlearning.comyoutube.commasterorganicchemistry.com Therefore, treatment of N,N-Diethylmalonamic acid with NaBH₄ is not expected to result in significant reduction of either functional group unless activating agents are employed.

Catalytic Hydrogenation:

Catalytic hydrogenation is another potential method for the reduction of N,N-Diethylmalonamic acid. Depending on the catalyst and reaction conditions (temperature, pressure), it is possible to selectively reduce the carboxylic acid or potentially cleave the C-N bond. For instance, the catalytic hydrogenation of N,N-dialkylamides over specific catalysts has been shown to yield the corresponding amines. researchgate.net

Table 2: Expected Reduction Products of N,N-Diethylmalonamic Acid

Reducing AgentTarget Functional Group(s)Expected Product
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid and Amide3-(Diethylamino)propane-1-ol
Sodium Borohydride (NaBH₄)(Generally unreactive)No significant reaction
Catalytic Hydrogenation (e.g., Ni/γ-Al₂O₃)AmideN,N-Diethyl-3-hydroxypropanamide

It is important to note that the actual products and their yields would be highly dependent on the specific reaction conditions, including the stoichiometry of the reagents, temperature, solvent, and reaction time. Detailed experimental studies are necessary to fully elucidate the specific transformation pathways and to isolate and characterize the resulting products.

Strategic Applications of N,n Diethylmalonamic Acid in Advanced Organic Synthesis

N,N-Diethylmalonamic Acid as a Versatile Building Block for Heterocyclic Scaffolds

The intrinsic functionality of N,N-diethylmalonamic acid, possessing both an active methylene (B1212753) group and a carboxyl group, makes it an adaptable precursor for the synthesis of a wide array of heterocyclic systems. The diethylamide moiety, while generally stable, can influence the electronic properties and solubility of intermediates and final products.

The 4-hydroxyquinolin-2-one framework is a core structure in numerous biologically active compounds. nih.gov The Gould-Jacobs reaction is a classic and effective method for constructing this scaffold, typically involving the condensation of an aniline (B41778) with a malonic acid ester derivative, followed by a high-temperature thermal cyclization. wikipedia.orgablelab.eud-nb.info

N,N-Diethylmalonamic acid can be envisioned as a suitable starting material for this reaction sequence. The initial step would involve the condensation between an aniline and N,N-diethylmalonamic acid. To facilitate this, the carboxylic acid group of the malonamic acid would likely require activation, for instance, by conversion to an ester (e.g., ethyl N,N-diethylmalonamate). This ester would then react with an aniline to form an anilidomethylenemalonate intermediate. Subsequent intramolecular cyclization, driven by heat, would proceed via a 6-electron process to yield the target ethyl 4-hydroxy-2-oxoquinoline-3-carboxylate, which can be further hydrolyzed and decarboxylated if desired. wikipedia.org The diethylamide group would remain at the C3 position if the carboxylic acid is not first converted to an ester, potentially leading to novel quinolinone derivatives.

Table 1: Proposed Synthesis of Quinolinone Derivatives via Gould-Jacobs Reaction

StepDescriptionReactantsConditionsProduct
1Esterification (Activation)N,N-Diethylmalonamic acid, EthanolAcid catalyst (e.g., H₂SO₄)Ethyl N,N-diethylmalonamate
2CondensationEthyl N,N-diethylmalonamate, AnilineHeatEthyl 2-((phenylamino)methylene)-3-oxo-3-(diethylamino)propanoate
3Thermal CyclizationIntermediate from Step 2High temperature (e.g., in Diphenyl ether)Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivative
4Saponification & DecarboxylationProduct from Step 31. NaOH (aq) 2. Heat4-Hydroxyquinolin-2(1H)-one

The synthesis of fundamental five- and six-membered heterocycles such as pyrazoles, isoxazoles, and pyrimidines frequently relies on the cyclocondensation of a 1,3-dicarbonyl compound with a suitable binucleophile. nih.gov

Pyrazoles: The standard synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.gov

Isoxazoles: These are typically formed by reacting a 1,3-dicarbonyl compound with hydroxylamine.

Pyrimidines: The condensation of a 1,3-dicarbonyl moiety with urea (B33335) or its derivatives (like guanidine or thiourea) is a common route to pyrimidine-based structures, including the medicinally important barbiturates. irapa.orgmdpi.com

While N,N-diethylmalonamic acid is not a 1,3-dicarbonyl compound itself, its active methylene group can be functionalized to generate a suitable precursor. For example, acylation of the enolate of N,N-diethylmalonamic acid (or its ester) would yield a β-keto acid or β-keto ester derivative. This intermediate, now possessing the required 1,3-bielectrophilic character, could readily undergo cyclocondensation with the respective binucleophiles to form the desired heterocyclic rings.

Table 2: Proposed Pathways to Heterocycles from N,N-Diethylmalonamic Acid

Target HeterocycleRequired BinucleophileProposed Intermediate from N,N-Diethylmalonamic AcidReaction Type
PyrazoleHydrazine (H₂NNH₂)N,N-Diethyl-2-acylmalonamic acidCyclocondensation
IsoxazoleHydroxylamine (NH₂OH)N,N-Diethyl-2-acylmalonamic acidCyclocondensation
PyrimidineUrea (H₂N(CO)NH₂)N,N-Diethyl-2-acylmalonamic acidCyclocondensation

The versatility of N,N-diethylmalonamic acid extends to the synthesis of other significant nitrogen-containing heterocycles. A notable example includes derivatives of barbituric acid. The synthesis of barbiturates is a classic reaction involving the condensation of a malonic acid derivative with urea. researchgate.net By adapting N,N-diethylmalonamic acid, for example through its conversion to N,N-diethylmalonamide or its corresponding diester, it could serve as the three-carbon component in this condensation. Reaction with urea or thiourea would lead to novel N,N-diethyl-substituted barbiturates or thiobarbiturates, classes of compounds with a long history of application in medicine as central nervous system depressants. mdpi.comgatech.edu

Utilization in the Synthesis of Complex Natural Products and Bioactive Compounds

While direct applications in total synthesis are not extensively documented, the structural motif of N,N-diethylmalonamic acid is relevant to the synthesis of complex bioactive molecules. mallakchemicals.com Many natural products contain polyketide or amino acid-derived fragments where a malonic acid-type precursor is essential. The synthesis of such molecules is a cornerstone of organic chemistry, providing access to potentially therapeutic agents. wikipedia.org N,N-Diethylmalonamic acid can serve as a specialized C3 building block in a retrosynthetic approach. For instance, a complex target molecule containing a β-hydroxy amide or an α,β-unsaturated amide moiety could be disconnected to reveal N,N-diethylmalonamic acid as a potential starting material, following reaction pathways such as alkylation of its active methylene group, followed by reduction or elimination and decarboxylation.

Precursor for α-Ketoamide Motifs and Related Pharmacophores in Academic Drug Discovery

The α-ketoamide moiety is recognized as a "privileged motif" in medicinal chemistry, frequently found in the structure of enzyme inhibitors, particularly protease inhibitors. This functional group can act as a transition-state analog, forming a reversible covalent bond with active site residues of enzymes.

N,N-Diethylmalonamic acid represents a potential precursor for the synthesis of α-ketoamides. A plausible synthetic route would involve the direct oxidation of the active methylene (α-carbon) group. Various modern oxidation methods could be employed to achieve this transformation. The resulting N,N-diethyl-2-oxomalonamic acid would contain the desired α-ketoamide pharmacophore. This intermediate could then be used in drug discovery programs, for example, by coupling its free carboxylic acid to other fragments to build a library of potential bioactive compounds for screening. The formation of N-terminal α-ketoamides has also been observed in peptides through oxidative processes. d-nb.infolibretexts.org

Theoretical and Computational Chemistry Investigations of N,n Diethylmalonamic Acid

Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of N,N-Diethylmalonamic acid. These calculations can elucidate the distribution of electrons within the molecule, the nature of its chemical bonds, and its inherent reactivity.

Detailed analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For N,N-Diethylmalonamic acid, the lone pairs on the oxygen and nitrogen atoms are expected to significantly contribute to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely centered around the carbonyl groups, indicating their propensity for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be employed to provide a more detailed picture of bonding. This method quantifies the electron density in atomic and bonding orbitals, revealing the extent of orbital overlap and the nature of intramolecular interactions, such as hydrogen bonding. mdpi.com For N,N-Diethylmalonamic acid, NBO analysis could quantify the delocalization of electron density within the amide and carboxylic acid groups.

Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as chemical potential, hardness, and the Fukui function, can predict the most reactive sites within the molecule. The Fukui function, for instance, identifies regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 1: Hypothetical Quantum Chemical Properties of N,N-Diethylmalonamic Acid

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DIndicates overall polarity of the molecule

Computational Modeling of Reaction Mechanisms, Transition States, and Kinetic Profiles

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving N,N-Diethylmalonamic acid. This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates and transition states, and the prediction of reaction kinetics.

For instance, the hydrolysis of the amide bond in N,N-Diethylmalonamic acid can be modeled to understand the step-by-step process. nih.gov Calculations can be performed to compare different possible pathways, such as acid-catalyzed and base-catalyzed hydrolysis. By locating the transition state structures for each elementary step, the activation energy can be calculated, providing insight into the reaction rate. rsc.org The geometry of the transition state reveals the critical arrangement of atoms as the reaction proceeds from reactants to products.

Kinetic profiles can be constructed by calculating the free energy of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products. These profiles provide a thermodynamic and kinetic overview of the reaction, allowing for the determination of the rate-determining step. Isotope effects can also be computationally modeled to further validate the proposed mechanism.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of N,N-Diethylmalonamic Acid

Reaction StepActivation Energy (kcal/mol)Rate Constant (s⁻¹)
Nucleophilic attack on carbonyl carbon15.21.5 x 10⁻³
Proton transfer5.82.3 x 10⁵
C-N bond cleavage22.53.7 x 10⁻⁸

Application of Density Functional Theory (DFT) for Predicting Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods can be applied to predict a wide range of molecular properties for N,N-Diethylmalonamic acid, including its geometry, vibrational frequencies, and electronic properties.

Optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms, offering insights into bond lengths, bond angles, and dihedral angles. nih.gov Vibrational frequency calculations can predict the infrared (IR) and Raman spectra of the molecule. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. nih.gov

DFT is also extensively used to explore reaction pathways. By mapping the potential energy surface, DFT can identify the lowest energy path from reactants to products, elucidating the reaction mechanism. rsc.org Hybrid DFT functionals, which combine a portion of exact Hartree-Fock exchange with a density functional, often provide highly accurate results for both structural and energetic properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

N,N-Diethylmalonamic acid possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved through systematic or stochastic searches of the potential energy surface. figshare.com The results of a conformational analysis can reveal the preferred shapes of the molecule, which can influence its physical properties and biological activity.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and provide insights into the flexibility and dynamics of N,N-Diethylmalonamic acid. researchgate.net These simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how the surroundings affect the molecule's behavior. Analysis of MD trajectories can reveal important dynamic events, such as conformational transitions and intramolecular hydrogen bonding patterns. nih.gov

Table 3: Hypothetical Relative Energies of N,N-Diethylmalonamic Acid Conformers

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%)
1178°0.065.2
265°1.220.1
3-70°1.814.7

In-Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or even predicting the spectra of unknown compounds. nih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These calculations are often performed using DFT methods and can aid in the assignment of experimental NMR signals.

UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies and intensities of electronic transitions. nih.gov This can help to understand the electronic structure and chromophores within the molecule.

Mass spectrometry fragmentation patterns can also be predicted in silico. nih.govmdpi.com By simulating the fragmentation of the molecule under mass spectrometric conditions, it is possible to predict the masses and relative abundances of the fragment ions. This can be a powerful tool for the structural elucidation of N,N-Diethylmalonamic acid and its metabolites. The correlation of these predicted spectroscopic parameters with experimental data provides a powerful means of validating both the computational models and the experimental findings. mdpi.com

Broader Academic Impact and Future Research Directions for N,n Diethylmalonamic Acid

Interdisciplinary Contributions to Materials Science, Catalysis, and Chemical Biology

While direct applications of N,N-diethylmalonamic acid are not yet widespread, its structural motifs suggest a promising future in several interdisciplinary fields.

Materials Science: The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (amide) makes N,N-diethylmalonamic acid an interesting candidate for the development of supramolecular polymers and functional organic materials. Future research could explore its use as a monomer or a cross-linking agent in the synthesis of novel hydrogels, liquid crystals, or self-healing materials. The diethylamide group can influence solubility and processing characteristics, while the carboxylic acid provides a handle for further functionalization or for creating pH-responsive materials.

Catalysis: The carboxylate and amide functionalities of N,N-diethylmalonamic acid could serve as a bidentate ligand for the coordination of metal ions. This opens up possibilities for its use in the design of novel catalysts for a range of organic transformations. Research could focus on synthesizing and characterizing metal complexes of N,N-diethylmalonamic acid and evaluating their catalytic activity in reactions such as C-C bond formation, oxidations, or asymmetric synthesis. The steric bulk of the diethyl groups could play a crucial role in influencing the selectivity of such catalysts.

Chemical Biology: The malonamic acid scaffold is found in some natural products and biologically active molecules. N,N-Diethylmalonamic acid could serve as a valuable building block in medicinal chemistry for the synthesis of novel drug candidates. nih.gov Its derivatives could be explored for a variety of therapeutic targets. Furthermore, the introduction of reporter groups or reactive handles onto the N,N-diethylmalonamic acid backbone could lead to the development of chemical probes for studying biological processes. Its potential use in bioconjugation strategies, where the carboxylic acid is activated for coupling to biomolecules, is another area ripe for investigation. mdpi.comnih.gov

Emerging Methodologies for Enhanced Synthetic Efficiency and Selectivity

The traditional synthesis of N,N-diethylmalonamic acid often involves the reaction of diethylamine (B46881) with a malonic acid derivative, which may require harsh conditions or the use of hazardous reagents. Emerging synthetic methodologies offer opportunities to improve the efficiency and selectivity of its preparation.

Future research should focus on the development of catalytic direct amidation methods that avoid the need for stoichiometric activating agents, thereby reducing waste and improving atom economy. researchgate.net The use of biocatalysis, for instance, employing enzymes like lipases, could offer a green and highly selective route to N,N-diethylmalonamic acid and its derivatives under mild conditions. nih.govnih.gov Additionally, flow chemistry approaches could enable better control over reaction parameters, leading to higher yields and purity, and facilitating safer and more scalable production.

The selective synthesis of derivatives of N,N-diethylmalonamic acid is another important area. For example, developing methods for the selective mono-alkylation or acylation at the α-carbon would provide access to a wider range of functionalized building blocks for various applications.

Unexplored Reactivity Profiles and Novel Derivatization Opportunities

The reactivity of N,N-diethylmalonamic acid is not yet fully explored, presenting numerous opportunities for discovering novel transformations and synthesizing new derivatives.

Decarboxylation: Like other malonic acid derivatives, N,N-diethylmalonamic acid is prone to decarboxylation upon heating, which could be exploited for the synthesis of N,N-diethylacetamide. However, the conditions and mechanism of this decarboxylation have not been thoroughly studied. A detailed investigation could reveal controlled methods for decarboxylation and its potential application in tandem reactions.

Cyclization Reactions: The bifunctional nature of N,N-diethylmalonamic acid makes it an ideal precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization could lead to the formation of succinimide (B58015) or other ring systems, depending on the reaction conditions and reagents used. Exploring these cyclization pathways could provide access to novel scaffolds for drug discovery and materials science.

Derivatization of the Carboxylic Acid and Amide: The carboxylic acid moiety can be converted into a wide range of functional groups, such as esters, acid chlorides, and other amides. The N,N-diethylamide group, while generally stable, could potentially undergo transformations under specific conditions. For example, reduction of the amide would yield the corresponding amino alcohol. A systematic exploration of these derivatization reactions will significantly expand the chemical space accessible from N,N-diethylmalonamic acid. The reaction of the corresponding acyl chloride, N,N-diethylmalonamoyl chloride, with various nucleophiles would be a straightforward way to generate a library of derivatives. chemguide.co.uk

Alignment with Principles of Green Chemistry and Sustainable Chemical Manufacturing

The synthesis and application of N,N-diethylmalonamic acid can be aligned with the principles of green chemistry to promote sustainable chemical manufacturing.

Use of Renewable Feedstocks: Exploring synthetic routes to N,N-diethylmalonamic acid that start from renewable feedstocks would significantly enhance its sustainability profile. For instance, malonic acid can be derived from biomass, and efforts to produce diethylamine from renewable sources are ongoing.

Safer Solvents and Reaction Conditions: A key aspect of green chemistry is the use of safer solvents and milder reaction conditions. Research into the enzymatic synthesis of N,N-diethylmalonamic acid in aqueous media or green solvents would be a significant step in this direction. nih.govresearchgate.net Furthermore, minimizing energy consumption by developing low-temperature synthetic methods is another important goal.

Biodegradability: Investigating the biodegradability of N,N-diethylmalonamic acid and its derivatives is crucial for assessing their environmental impact. Designing derivatives that are readily biodegradable after their intended use would be a key consideration for their application in consumer products or large-scale industrial processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.